4-Methyl-3-nitro-benzoyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-nitrobenzoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXWQZSNGUWEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604222 | |
| Record name | 4-Methyl-3-nitrobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80277-50-5 | |
| Record name | 4-Methyl-3-nitrobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methyl 3 Nitro Benzoyl Fluoride
Strategies for Introducing the Acyl Fluoride (B91410) Moiety
The conversion of a carboxylic acid or its derivative into an acyl fluoride is a critical step in the synthesis of the target compound. Two primary strategies are employed: direct fluorination of the corresponding carboxylic acid and halogen exchange from a more readily available acyl halide, such as an acyl chloride.
Fluorination of Carboxylic Acid Precursors, e.g., 4-Methyl-3-nitrobenzoic Acid
The most direct route to 4-Methyl-3-nitro-benzoyl fluoride is the deoxyfluorination of its parent carboxylic acid, 4-Methyl-3-nitrobenzoic acid. Modern fluorinating agents have made this transformation more efficient and safer than classical methods. Acyl fluorides are often preferred over acyl chlorides as they are generally more stable and easier to handle. chemistryviews.org
A variety of reagents can be employed for this conversion, each with its own advantages regarding thermal stability, functional group tolerance, and reaction conditions. chemistryviews.orgorganic-chemistry.org The selection of the appropriate reagent is crucial for optimizing the yield and purity of the final product.
Table 1: Modern Reagents for Deoxyfluorination of Carboxylic Acids
| Reagent | Common Name/Acronym | Key Features |
| (Diethylamino)sulfur trifluoride | DAST | Effective but less thermally stable. chemistryviews.org |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable alternative to DAST. chemistryviews.orgorganic-chemistry.org |
| (Diethylamino)difluorosulfonium tetrafluoroborate | XtalFluor-E® | Promotes reaction at room temperature with catalytic NaF. chemistryviews.orgorganic-chemistry.org |
| Tetramethylammonium trifluoromethylthiolate | (Me₄N)SCF₃ | Bench-stable solid reagent, enables reaction at room temperature. chemistryviews.org |
| Cyanuric fluoride | --- | A classic reagent for this transformation. researchgate.net |
| Potassium fluoride | KF | An inexpensive and safe fluoride source, often used with activators. organic-chemistry.orgrsc.org |
The reaction using a reagent like (Me₄N)SCF₃ is typically performed at room temperature and is noted for its high functional group tolerance and straightforward purification. chemistryviews.org Deoxyfluorination using potassium fluoride (KF) represents an economical and safe option, and its effectiveness can be enhanced through the use of highly electron-deficient fluoroarenes as activators. organic-chemistry.orgrsc.org These methods provide versatile pathways to acyl fluorides from a broad range of aromatic carboxylic acids. rsc.org
Halogen Exchange Reactions from 4-Methyl-3-nitrobenzoyl Chloride Analogues
An alternative strategy involves the synthesis of an acyl fluoride from its corresponding acyl chloride. The precursor, 4-Methyl-3-nitrobenzoyl chloride, is a known compound that can be synthesized from 4-methyl-3-nitrobenzoic acid. rsc.org This acyl chloride can then undergo a halogen exchange (Halex) reaction to yield the target acyl fluoride.
This transformation can be effectively achieved using phase-transfer catalysis. A study demonstrated a scalable method for synthesizing various acyl fluorides from acyl chlorides using an aqueous solution of potassium bifluoride (KHF₂) and a phase-transfer catalyst like tetrabutylammonium (B224687) chloride in a biphasic system. organic-chemistry.org This procedure is conducted at room temperature and allows for the gram-scale preparation of high-purity acyl fluorides. researchgate.netorganic-chemistry.org The use of phase-transfer catalysis provides a cost-effective and milder alternative to other fluorination techniques. organic-chemistry.org While the reactivity of benzoyl halides can vary, with fluorine sometimes being less mobile than chlorine in certain nucleophilic substitution reactions, this catalyzed halogen exchange provides a viable synthetic route. rsc.orgorganic-chemistry.org
Synthetic Routes Incorporating Methyl and Nitro Groups
The specific arrangement of the methyl and nitro groups on the aromatic ring is achieved through carefully chosen starting materials and reaction sequences. The directing effects of the substituents are paramount in achieving the desired 1-carboxy-4-methyl-3-nitro substitution pattern.
Directed Aromatic Nitration Strategies
The most logical and common approach to achieve the required substitution pattern is through the electrophilic nitration of 4-methylbenzoic acid (p-toluic acid). In this reaction, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile (the nitronium ion, NO₂⁺). nih.gov
The carboxylic acid group (-COOH) is a deactivating, meta-directing group, while the methyl group (-CH₃) is an activating, ortho, para-directing group. nih.govwikipedia.org When both are present, the powerful activating effect of the methyl group dominates the directing outcome. Therefore, nitration of 4-methylbenzoic acid will direct the nitro group to the positions ortho to the methyl group, which are positions 3 and 5. This results in the desired 4-methyl-3-nitrobenzoic acid as the major product. wikipedia.org
The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and improve regioselectivity. google.com Maintaining a low temperature is crucial to minimize the formation of isomeric by-products. google.com The nitration of methyl benzoate (B1203000) followed by hydrolysis is another, sometimes preferable, route to avoid the laborious separation of isomers that can result from the direct nitration of benzoic acid. researchgate.net
Alkylation Approaches for Methyl Group Introduction
Introducing the methyl group onto a pre-existing nitro-substituted benzoic acid framework is a significantly more challenging and less synthetically viable approach. For instance, attempting a Friedel-Crafts alkylation on a substrate like 3-nitrobenzoic acid would be highly unlikely to succeed.
The strong electron-withdrawing nature of both the nitro group and the carboxylic acid group deactivates the aromatic ring towards electrophilic attack, which is the mechanism of Friedel-Crafts alkylation. This deactivation makes the reaction exceedingly difficult. Furthermore, modern cross-coupling methods for methylation, such as those using organometallic reagents, often have limitations with substrates bearing multiple deactivating or sensitive functional groups. While methods for ortho C-H methylation of benzoic acids exist, they are specific for the position ortho to the carboxylic acid and would not yield the required 4-methyl isomer from 3-nitrobenzoic acid. nih.gov Similarly, while radical reactions involving nitro compounds are an area of active research, a selective methylation at the desired position via a radical pathway is not a standard or straightforward transformation. youtube.comrsc.org Consequently, the synthetic strategy of nitrating a methylated precursor is overwhelmingly favored over alkylating a nitrated one.
Optimization of Reaction Conditions and Reagent Selection
Optimizing the synthesis of this compound requires careful consideration of each step.
For the nitration step , the key variable is temperature. The nitration of 4-methylbenzoic acid must be kept cold (typically at 0°C or below) to maximize the yield of the desired 3-nitro isomer and prevent the formation of other isomers and oxidation by-products. google.com The ratio of nitric acid to sulfuric acid is also a critical parameter to control the generation of the nitronium ion electrophile.
For the fluorination of the carboxylic acid , optimization involves choosing the best reagent for the specific application.
For safety and stability , Deoxo-Fluor® is superior to DAST. chemistryviews.orgorganic-chemistry.org
For mild conditions and simple purification , reagents like (Me₄N)SCF₃ or XtalFluor-E are excellent choices, allowing the reaction to proceed at room temperature. chemistryviews.orgorganic-chemistry.org
For cost-effectiveness and scalability , using potassium fluoride (KF) or potassium bifluoride (KHF₂) is advantageous. rsc.orgorganic-chemistry.org When using KF, the addition of an activating agent can improve reaction rates and yields. organic-chemistry.org In the case of halogen exchange from the acyl chloride, the choice and concentration of the phase-transfer catalyst are key to achieving high yields. organic-chemistry.org
By carefully selecting the synthetic route and fine-tuning the reaction conditions and reagents for each step, the efficient and high-purity synthesis of this compound can be achieved.
Isolation and Purification Techniques in Complex Synthetic Pathways
The successful synthesis of this compound, particularly within intricate multi-step reaction sequences, is critically dependent on effective isolation and purification strategies. The crude product mixture often contains unreacted starting materials, reagents, and various by-products, necessitating robust purification methods to achieve the high degree of purity required for subsequent applications. The principal techniques employed for the purification of this compound and related compounds include column chromatography, crystallization, and distillation, often complemented by preliminary extractive work-up procedures.
A common primary purification step involves the washing of the crude product. For acyl fluorides, this can include washing with a dilute solution of boric acid to remove any residual hydrogen fluoride, followed by drying with anhydrous agents like sodium sulfate. orgsyn.org
Column Chromatography
Flash column chromatography is a widely adopted and highly effective method for the purification of substituted benzoyl fluorides and related nitroaromatic compounds. nih.gov This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. The choice of eluent system is critical for achieving optimal separation. For compounds with moderate polarity, such as this compound, a mixture of a non-polar solvent like petroleum ether (PE) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (EtOAc) is commonly used. nih.gov The polarity of the eluent is carefully tuned to ensure the target compound is eluted with a reasonable retention factor (Rf), well-separated from impurities.
The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC), and the fractions containing the pure product are combined and concentrated under reduced pressure. The purity of the isolated compound can be subsequently assessed using analytical techniques like Ultra-Performance Liquid Chromatography (UPLC), which can provide quantitative purity data. nih.gov
Interactive Table: Representative Column Chromatography Parameters for Acyl Fluoride Purification
| Parameter | Value/Condition | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area for effective separation. |
| Mobile Phase | Petroleum Ether/Ethyl Acetate (e.g., 20:1 to 5:1 v/v) | Eluent system to separate compounds based on polarity. |
| Loading | Crude product dissolved in a minimal amount of solvent | Ensures a narrow band at the start of the chromatography. |
| Elution | Isocratic or gradient elution | Isocratic for simple separations; gradient for complex mixtures. |
| Monitoring | Thin-Layer Chromatography (TLC) | To track the separation and identify fractions with the pure product. |
| Purity Analysis | UPLC, GC-MS | To confirm the purity of the isolated product. nih.gov |
Crystallization
Crystallization is another powerful technique for purifying solid organic compounds. This method relies on the differences in solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. For nitroaromatic compounds, recrystallization from solvents like ethanol (B145695) is a common practice. oc-praktikum.de The crude product is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. The target compound, being less soluble at lower temperatures, crystallizes out, leaving the more soluble impurities in the mother liquor.
In cases where a single solvent does not provide adequate separation, a multi-solvent system or fractional crystallization may be employed. Fractional crystallization is particularly useful for separating isomers, such as ortho- and para-nitrotoluene, by carefully controlling the cooling temperature to selectively crystallize one isomer. sciencemadness.orgnih.govfossee.in
Interactive Table: Typical Recrystallization Solvents for Nitroaromatic Compounds
| Solvent | Application Notes |
| Ethanol | Commonly used for recrystallizing a wide range of organic solids, including nitrotoluene derivatives. oc-praktikum.de |
| Methanol (B129727) | Another common protic solvent for recrystallization. |
| Nitric Acid (aqueous) | Can be used for crystallizing crude nitro-products directly from a reaction mixture. google.com |
| Mixed Solvents | A pair of solvents (one in which the compound is soluble, one in which it is not) can be used to achieve the ideal solubility profile. |
Distillation
For liquid products or those with a sufficiently low boiling point, distillation is a viable purification method. Fractional distillation, in particular, is used to separate components of a liquid mixture based on differences in their boiling points. nih.gov This technique is highly effective for separating isomers of nitrotoluene and can be applied to the purification of other substituted benzoyl derivatives, provided they are thermally stable. sciencemadness.orgnih.govfossee.in The process is typically carried out under reduced pressure to lower the boiling points of the compounds and prevent thermal decomposition.
Following any of these purification methods, it is imperative to characterize the final product to confirm its identity and purity. Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) are used to identify the characteristic functional groups present in the molecule. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Methyl 3 Nitro Benzoyl Fluoride Reactions
Nucleophilic Acyl Substitution Reactions of Benzoyl Fluorides
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including acyl fluorides. masterorganicchemistry.com This process involves the replacement of the fluoride (B91410) leaving group by a nucleophile. libretexts.org The generally accepted mechanism for this transformation is a two-step addition-elimination pathway. libretexts.orgnih.gov In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. libretexts.orgkhanacademy.org In the second step, the carbonyl group is reformed by the elimination of the leaving group, in this case, the fluoride ion. libretexts.org
The stereochemical outcome of substitution reactions is intrinsically linked to the reaction mechanism. While nucleophilic acyl substitution on a benzoyl fluoride typically proceeds via the addition-elimination mechanism, it is instructive to compare it with the concerted bimolecular nucleophilic substitution (SN2) pathway observed in other contexts, such as with some alkyl or benzyl (B1604629) fluorides. beilstein-journals.orgcas.cn
SN2 Pathway: A true SN2 reaction is a one-step, concerted process where the nucleophile attacks the carbon center from the side opposite to the leaving group ("backside attack"). ncert.nic.in This mechanism invariably leads to an inversion of the stereochemical configuration at the reaction center. beilstein-journals.orgcas.cn While common for sp³-hybridized carbons, this pathway is not favored for sp²-hybridized carbonyl carbons.
Addition-Elimination Pathway: This is the dominant mechanism for nucleophilic acyl substitution. libretexts.org The reaction proceeds through a tetrahedral intermediate where the original sp² carbonyl carbon becomes sp³. libretexts.org The incoming nucleophile and the leaving group are both attached to this central carbon. The geometry of this intermediate and the subsequent elimination of the leaving group determine the stereochemical outcome. For an achiral starting material like 4-methyl-3-nitro-benzoyl fluoride reacting with an achiral nucleophile, stereoselectivity is not a concern. However, in reactions involving chiral substrates or catalysts, the formation of stereocenters becomes relevant. For instance, enantioselective fluorolactonization reactions catalyzed by chiral aryl iodides proceed through a defined stereochemical pathway to produce products with high enantiomeric excess. nih.gov Similarly, organocatalytic fluorocyclization can create tertiary carbon-fluorine stereocenters with high enantioselectivity. acs.org These examples highlight that while the standard acyl substitution itself may not create a chiral center at the carbonyl, related reactions in fluorine chemistry can be highly stereoselective.
A comparison of these pathways is summarized in the table below.
| Feature | SN2 Pathway | Addition-Elimination Pathway |
| Mechanism | Concerted (single step) | Stepwise (two steps) |
| Intermediate | None (only a transition state) | Tetrahedral intermediate |
| Carbon Hybridization | sp³ (in alkyl halides) | sp² → sp³ → sp² |
| Stereochemistry | Inversion of configuration | Racemization or retention, depending on substrate and conditions |
| Typical Substrates | Primary/secondary alkyl halides ncert.nic.in | Carboxylic acid derivatives (e.g., acyl fluorides) libretexts.org |
The rate of nucleophilic acyl substitution is highly dependent on the electrophilicity of the carbonyl carbon. libretexts.org Substituents on the aromatic ring of benzoyl fluoride can significantly modulate this electrophilicity through inductive and resonance effects.
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both its strong negative inductive effect (-I) and negative resonance effect (-R). In this compound, the nitro group is at the meta position relative to the acyl fluoride moiety. From the meta position, its strong inductive effect dominates, withdrawing electron density from the benzene (B151609) ring and, by extension, from the carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by nucleophiles. Consequently, the presence of the nitro group is expected to substantially increase the rate of nucleophilic acyl substitution reactions compared to unsubstituted benzoyl fluoride.
Methyl Group (-CH₃): The methyl group is a weak electron-donating group, primarily through a positive inductive effect (+I) and hyperconjugation. chemguide.co.uk Located at the para position relative to the acyl fluoride, it donates electron density to the ring. This effect slightly reduces the electrophilicity of the carbonyl carbon, which would tend to decrease the reaction rate.
In this compound, the powerful electron-withdrawing effect of the nitro group is the dominant factor. It strongly activates the acyl fluoride towards nucleophilic attack, overriding the weaker, deactivating effect of the methyl group. The net result is a highly reactive substrate for nucleophilic acyl substitution.
Catalytic Transformations Involving Acyl Fluoride Functionality
Acyl fluorides, including this compound, are not only reactive in traditional substitution reactions but also serve as versatile substrates in modern catalytic chemistry due to their unique balance of stability and reactivity. nih.govelsevierpure.com They are more stable and easier to handle than the corresponding acyl chlorides but are still sufficiently reactive for catalytic activation. beilstein-journals.org
Acyl fluorides have emerged as valuable building blocks in transformations catalyzed by late-transition metals such as palladium (Pd), nickel (Ni), copper (Cu), rhodium (Rh), and cobalt (Co). nih.govelsevierpure.comscite.ai In these reactions, the acyl fluoride can act as a source of an acyl group ("RCO"), an aryl/alkyl group ("R") via decarbonylation, or even a fluoride ion ("F"). nih.govelsevierpure.com The activation typically involves the oxidative addition of the carbon-fluorine bond to the metal center.
Examples of such transformations include:
Cross-Coupling Reactions: Acyl fluorides can participate in various cross-coupling reactions to form new carbon-carbon bonds. For instance, nickel-catalyzed hydroacylation of vinylarenes with acyl fluorides has been developed to produce branched ketones. researchgate.net
Annulation Reactions: Palladium-catalyzed annulation of acyl fluorides with alkenes like norbornene can lead to the synthesis of complex polycyclic ketones. researchgate.net
Decarbonylative Coupling: The acyl group can undergo decarbonylation (loss of CO), allowing the remaining aryl or alkyl fragment to participate in coupling reactions. nih.govelsevierpure.com
The table below summarizes representative catalytic systems for acyl fluoride transformations.
| Catalyst System | Reaction Type | Product Type | Reference |
| Ni/Cu | Hydroacylation | Branched Ketones | researchgate.net |
| Palladium | Annulation | Polycyclic Ketones | researchgate.net |
| Rhodium, Iridium, Cobalt | Cross-Coupling | Various (Ketones, etc.) | nih.govelsevierpure.com |
| Nickel | Hydroacylation | Ketones | researchgate.net |
Organocatalysis, which uses small organic molecules as catalysts, has also been applied to reactions involving acyl fluorides. researchgate.net These methods avoid the use of potentially toxic or expensive transition metals and can offer unique reactivity and selectivity. Acyl fluorides are particularly well-suited for organocatalytic transformations due to their moderate electrophilicity, which allows for controlled reactions with nucleophiles. scite.ai
For example, N-heterocyclic carbenes (NHCs) are known to catalyze a variety of reactions. While not directly involving this compound, related research shows that NHCs can cooperate with photoredox catalysts in transformations of organofluorine compounds. researchgate.net The unique reactivity of acyl fluorides makes them promising candidates for developing new organocatalytic methods for amide bond formation, esterification, and other acyl transfer reactions, especially for substrates that are sterically hindered or electronically deactivated. acs.org
Radical Processes and Electron Transfer Pathways in Related Aryl Fluorides
Beyond ionic pathways, the chemistry of this compound can also involve radical intermediates or electron transfer processes. The presence of the nitroaromatic system and the acyl fluoride functionality opens up possibilities for such reactions.
The acyl fluoride group itself can be a precursor to an acyl radical. For instance, photoreduction of acyl fluorides using an N-heterocyclic nitrenium iodide salt as a catalyst can generate acyl radicals, which can then be used in subsequent bond-forming reactions. researchgate.net
Furthermore, the aryl fluoride part of the molecule can undergo reactions typical of electron-deficient aromatic rings. The strongly electron-withdrawing nitro group makes the 4-methyl-3-nitro-phenyl ring susceptible to radical nucleophilic substitution (SRN1) or other single-electron transfer (SET) pathways. While direct radical fluorination is a known process for creating C-F bonds, often using sources like XeF₂, the reverse—cleavage of the C-F bond in an aryl fluoride—can be initiated by radical or photoredox conditions. wikipedia.orgorganic-chemistry.org For example, a photoinduced ligand-to-metal charge transfer has been used to enable the decarboxylative fluorination of benzoic acids, proceeding through a high-valent arylcopper(III) intermediate, highlighting the relevance of radical pathways in C-F bond functionalization. organic-chemistry.org
Kinetic Studies and Reaction Pathway Elucidation
Detailed kinetic studies and reaction pathway elucidations specifically for this compound are not extensively available in the public domain based on the conducted research. Scientific literature provides insights into the reactivity of structurally similar compounds, such as other benzoyl halides and nitro-substituted aromatic compounds, which can offer a general understanding of the potential reactivity of the target molecule. However, direct experimental data, including rate constants, activation parameters, and definitively elucidated reaction mechanisms for this compound, remains limited.
Investigations into related compounds, for instance the solvolysis of o-nitrobenzoyl chloride, have explored the influence of the ortho-nitro group on reaction rates and mechanisms. mdpi.com Such studies often employ techniques like kinetic measurements under various solvent and temperature conditions to probe the reaction pathway. For many nucleophilic substitution reactions involving aromatic compounds, the mechanism can proceed through a concerted pathway or a stepwise addition-elimination pathway involving a Meisenheimer complex. nih.govyoutube.com The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring. nih.gov
Computational studies, often utilizing Density Functional Theory (DFT), are also a common tool for investigating reaction mechanisms, predicting transition states, and calculating activation energies for reactions of related aromatic compounds. nih.gov These theoretical approaches can provide valuable insights into the potential reaction pathways of this compound, even in the absence of extensive experimental kinetic data.
It is important to note that while the study of related compounds provides a framework for understanding the potential chemical behavior of this compound, direct extrapolation of kinetic data and reaction mechanisms is not always accurate due to the specific electronic and steric effects of the methyl and nitro substituents in the 4- and 3-positions, respectively. Therefore, the following tables, which would typically present specific kinetic data, remain unpopulated due to the lack of available information for the target compound.
Table 3.4.1: Hypothetical Kinetic Data for a Reaction of this compound (No specific data available in the conducted research)
| Reactant | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) |
|---|
Table 3.4.2: Summary of Mechanistic Investigations for Reactions of this compound (No specific data available in the conducted research)
| Reaction Type | Proposed Mechanism | Key Intermediates/Transition States | Supporting Evidence |
|---|
Further experimental and computational research is required to fully elucidate the kinetic parameters and reaction pathways for the reactions of this compound.
Applications of 4 Methyl 3 Nitro Benzoyl Fluoride in Advanced Organic Synthesis
As a Versatile Acylating Agent in Complex Molecule Construction
Acyl fluorides are recognized as effective acylating agents, often exhibiting a favorable balance between reactivity and stability compared to their chloride counterparts. beilstein-journals.orgbeilstein-journals.org The presence of a strong electron-withdrawing nitro group ortho to the methyl group and meta to the acyl fluoride (B91410) in 4-Methyl-3-nitro-benzoyl fluoride significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity makes it an exceptionally potent agent for introducing the 4-methyl-3-nitrobenzoyl moiety into various molecular scaffolds.
The primary application of this compound as an acylating agent is in the formation of amide and ester bonds, which are fundamental linkages in numerous pharmaceuticals and functional materials. researchgate.netthieme-connect.de
Amide Synthesis: The reaction of this compound with primary and secondary amines proceeds readily to form the corresponding N-substituted amides. hud.ac.uk These reactions are typically high-yielding and can often be performed under mild conditions. The stability of acyl fluorides compared to acyl chlorides often results in cleaner reactions with fewer side products. beilstein-journals.orgbeilstein-journals.org The reaction is generally applicable to a wide range of amines, including aliphatic, benzylic, and aromatic amines.
| Amine | Product | Representative Conditions |
| Benzylamine | N-Benzyl-4-methyl-3-nitrobenzamide | Amine, Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |
| Aniline | 4-Methyl-N-phenyl-3-nitrobenzamide | Amine, Base (e.g., Pyridine), Solvent (e.g., THF) |
| Diethylamine | N,N-Diethyl-4-methyl-3-nitrobenzamide | Amine, Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |
| Pyrrolidine | (4-Methyl-3-nitrophenyl)(pyrrolidin-1-yl)methanone | Amine, Base (e.g., Triethylamine), Solvent (e.g., Cyrene™) hud.ac.uk |
Ester Synthesis: Similarly, this compound reacts with alcohols and phenols to produce the corresponding esters. thieme-connect.de These reactions may require a base catalyst, such as pyridine (B92270) or triethylamine, to facilitate the nucleophilic attack of the alcohol. The enhanced reactivity of this particular acyl fluoride allows for the esterification of even sterically hindered or less reactive alcohols.
| Alcohol/Phenol | Product | Representative Conditions |
| Methanol (B129727) | Methyl 4-methyl-3-nitrobenzoate | Alcohol, Base (e.g., Pyridine) |
| Phenol | Phenyl 4-methyl-3-nitrobenzoate | Phenol, Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |
| tert-Butanol | tert-Butyl 4-methyl-3-nitrobenzoate | Alcohol, Base (e.g., DMAP), Solvent (e.g., Dichloromethane) |
The reactivity of the acyl fluoride group, combined with the other functionalities on the aromatic ring, makes this compound a potential precursor for various heterocyclic structures. For instance, intramolecular cyclization reactions can be envisioned where a suitably positioned nucleophile on a side chain, introduced via the acyl fluoride, attacks the aromatic ring. Furthermore, Friedel-Crafts acylation reactions using this reagent can introduce the benzoyl moiety onto electron-rich aromatic or heterocyclic systems, which can then undergo further cyclization steps to form condensed ring systems. acs.orgacs.org
Role in the Construction of Fluorinated Building Blocks
Fluorinated organic compounds are of immense interest in medicinal and agricultural chemistry due to the unique properties conferred by the fluorine atom. alfa-chemistry.comtcichemicals.comnih.gov this compound can serve as a scaffold for creating more complex fluorinated building blocks. nih.govcuny.edubiesterfeld.no While the compound itself contains a fluorine atom, its true utility lies in using the reactive acyl fluoride handle to attach this fluorinated aromatic core to other molecules. The resulting products retain the fluorine atom and can be further modified, for example, by transforming the nitro and methyl groups. This strategy allows for the systematic introduction of a fluorinated, substituted phenyl ring into a variety of molecular architectures.
Precursor for Diversified Aromatic Compounds
The functional groups of this compound provide multiple handles for subsequent chemical modifications, allowing for its use as a precursor to a diverse array of aromatic compounds.
One of the most significant transformations is the reduction of the nitro group. masterorganicchemistry.comwikipedia.org This can be achieved using various reagents, such as metals in acidic media (e.g., Fe/HCl, SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd/C), to yield 3-amino-4-methyl-benzoyl fluoride. commonorganicchemistry.comstackexchange.com This resulting aminobenzoyl fluoride is a valuable bifunctional intermediate. The amino group can participate in diazotization, further amide bond formations, or the construction of nitrogen-containing heterocycles, while the acyl fluoride remains a reactive site for acylation. The choice of reducing agent is crucial to avoid unwanted side reactions with other functional groups. For instance, SnCl₂ is known for its chemoselectivity in reducing nitro groups in the presence of other sensitive functionalities. stackexchange.com
| Transformation | Reagent(s) | Product |
| Nitro Group Reduction | SnCl₂·2H₂O, Ethanol (B145695) | 3-Amino-4-methyl-benzoyl fluoride |
| Nitro Group Reduction | H₂, Pd/C | 3-Amino-4-methyl-benzoyl fluoride |
| Nitro Group Reduction | Fe, HCl | 3-Amino-4-methyl-benzoyl fluoride |
Further diversification could involve reactions of the methyl group, such as oxidation to a carboxylic acid, or nucleophilic aromatic substitution where the nitro group is displaced by other nucleophiles under specific conditions, a reaction known to occur in highly activated systems. mdpi.comresearchgate.net
Emerging Applications in Chemical Methodologies
The unique reactivity of acyl fluorides continues to find new applications in modern organic synthesis. While specific emerging applications for this compound are not yet widely documented, its properties align with several contemporary research areas. Acyl fluorides are increasingly used in peptide synthesis, where their mild reactivity profile helps to minimize racemization of chiral centers. beilstein-journals.orgbeilstein-journals.org The high reactivity and stability of this compound could make it a candidate for use in automated synthesis platforms. Furthermore, its potential role in the synthesis of novel fluorinated materials and as a fragment in drug discovery programs represents a promising area for future investigation. Its ability to act as a potent acylating agent and a versatile precursor for diverse structures ensures its continued relevance in the development of new chemical methodologies. acs.org
Computational and Theoretical Investigations of 4 Methyl 3 Nitro Benzoyl Fluoride
Electronic Structure and Bonding Analysis
The electronic nature of 4-Methyl-3-nitro-benzoyl fluoride (B91410) would be critical to understanding its reactivity and properties. Computational methods such as Density Functional Theory (DFT) would be employed to probe its electronic structure.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. ajchem-a.com A larger gap suggests higher stability. For a molecule like 4-Methyl-3-nitro-benzoyl fluoride, the electron-withdrawing nitro and benzoyl fluoride groups would be expected to lower the energy of the LUMO, making the molecule a good electrophile. The methyl group, being weakly electron-donating, would slightly raise the energy of the HOMO. A hypothetical data table for such an analysis is presented below.
Table 1: Hypothetical Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -8.50 |
| LUMO Energy | -3.20 |
| HOMO-LUMO Gap | 5.30 |
Note: These values are illustrative and not based on actual calculations.
Reaction Mechanism Prediction and Validation via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction.
Transition State Characterization
For any proposed reaction involving this compound, such as nucleophilic acyl substitution, computational methods can be used to locate the transition state structure. aspirationsinstitute.com The transition state is a high-energy, unstable configuration along the reaction coordinate that connects the reactants and products. Its geometry and vibrational frequencies would be calculated, with the presence of a single imaginary frequency confirming it as a true transition state.
Energy Profile Calculations and Reaction Energetics
Table 2: Hypothetical Reaction Energetics
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products | -5.8 |
Note: These values are illustrative and not based on actual calculations.
Conformational Analysis and Intramolecular Interactions
The three-dimensional shape of this compound and the interactions between its substituent groups can be explored through conformational analysis. researchgate.net The rotation around the single bond connecting the benzoyl fluoride group to the benzene (B151609) ring would be of particular interest. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This would reveal the most stable conformation (the global minimum) and any other low-energy conformers. The analysis would also shed light on intramolecular interactions, such as steric hindrance between the carbonyl group and the methyl or nitro groups, and weak hydrogen bonds that might influence the preferred conformation. nih.gov
Spectroscopic Property Predictions from Theoretical Models
Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in calculating vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predictions are crucial for confirming molecular structure, understanding electronic properties, and assigning experimental spectra.
Detailed theoretical investigations on the parent molecule, benzoyl fluoride, and the closely related 4-methyl-3-nitrobenzoic acid, have established a reliable methodological framework for such predictions. nih.govscirp.org Typically, the process begins with the optimization of the molecule's three-dimensional geometry at a specific level of theory, such as B3LYP with a 6-311++G basis set. scirp.orgresearchgate.net Following geometry optimization, frequency calculations are performed at the same level of theory to predict the infrared (IR) and Raman spectra. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and the approximations inherent in the theoretical method, leading to better agreement with experimental data. scirp.org
For predicting NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed, providing theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. researchgate.netrsc.org The accuracy of these predictions, especially for ¹⁹F NMR, can be enhanced by using specialized basis sets and computational methods. rsc.orgnih.gov
Vibrational Spectroscopy (FT-IR and FT-Raman)
The vibrational spectrum of this compound is characterized by distinct modes associated with its functional groups: the benzoyl fluoride, the nitro group, and the methyl-substituted aromatic ring. Based on DFT calculations for analogous compounds, a detailed assignment of the principal vibrational modes can be predicted. nih.govscirp.org
The most characteristic vibrations include:
C=O Stretching: The carbonyl stretching vibration of the benzoyl fluoride group is expected to appear as a very strong band in the IR spectrum, typically in the region of 1750-1780 cm⁻¹. nih.gov
NO₂ Vibrations: The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). The asymmetric mode is typically found at a higher frequency (around 1530-1560 cm⁻¹) than the symmetric mode (around 1340-1370 cm⁻¹). scirp.orgresearchgate.net
C-F Stretching: The stretching vibration of the carbon-fluorine bond in the acyl fluoride group is expected in the range of 1200-1300 cm⁻¹. nih.gov
Aromatic C-H and C=C Vibrations: The aromatic ring exhibits a series of C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching vibrations within the 1400-1600 cm⁻¹ region.
CH₃ Vibrations: The methyl group will show characteristic symmetric and asymmetric stretching and bending modes.
Below is a data table of predicted key vibrational frequencies for this compound, derived from theoretical calculations on closely related structures. scirp.org
| Predicted Wavenumber (cm⁻¹, Scaled) | Predicted IR Intensity | Predicted Raman Activity | Vibrational Assignment (Potential Energy Distribution) |
| ~3100 | Medium | Low | Aromatic C-H Stretching |
| ~2985 | Medium | Medium | CH₃ Asymmetric Stretching |
| ~1775 | Very Strong | Medium | C=O Stretching |
| ~1590 | Strong | Strong | Aromatic C=C Stretching |
| ~1545 | Very Strong | Strong | NO₂ Asymmetric Stretching |
| ~1450 | Medium | Medium | CH₃ Asymmetric Bending |
| ~1355 | Strong | Strong | NO₂ Symmetric Stretching |
| ~1250 | Strong | Low | C-F Stretching |
| ~830 | Strong | Medium | C-H Out-of-plane Bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations using the GIAO method can predict the chemical shifts for the different nuclei in this compound.
¹H NMR: The aromatic region would show distinct signals for the three protons on the benzene ring. The proton situated between the methyl and nitro groups is expected to be the most deshielded (highest ppm value) due to the electronic effects of the neighboring groups. The methyl group protons would appear as a singlet in the aliphatic region, typically around 2.4-2.6 ppm.
¹³C NMR: The carbon spectrum will feature signals for the eight distinct carbon atoms. The carbonyl carbon of the benzoyl fluoride group is expected at a significantly downfield chemical shift. The carbons attached to the nitro group and the acyl fluoride group will also be deshielded.
¹⁹F NMR: The fluorine atom of the acyl fluoride group is a sensitive probe of the electronic environment. Predicting ¹⁹F NMR chemical shifts can be challenging, but DFT methods have shown good accuracy. nih.govresearchgate.net The chemical shift will be influenced by the substitution pattern on the aromatic ring.
The following table presents the predicted NMR chemical shifts.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.2 | d | H-2 (ortho to -COF) |
| ¹H | ~7.9 | dd | H-5 (para to -COF) |
| ¹H | ~7.6 | d | H-6 (meta to -COF) |
| ¹H | ~2.6 | s | -CH₃ |
| ¹³C | ~160 | d (J_CF) | C=O |
| ¹³C | ~150 | s | C-NO₂ |
| ¹³C | ~142 | s | C-CH₃ |
| ¹³C | ~135 | d (J_CF) | C-COF |
| ¹³C | ~133 | s | C-5 |
| ¹³C | ~128 | s | C-2 |
| ¹³C | ~125 | s | C-6 |
| ¹³C | ~20 | s | -CH₃ |
| ¹⁹F | Varies | s | -COF |
Derivatization Strategies for Analytical and Synthetic Purposes
Functionalization of the Acyl Fluoride (B91410) Group
The acyl fluoride moiety is a versatile functional group that, while more stable than other acyl halides, retains sufficient reactivity for a range of chemical transformations. mdpi.comnih.gov This reactivity is central to its derivatization.
Preparation of Chemically Tagged Derivatives for Analytical Detection
For analytical purposes, especially in complex mixtures where the native compound may lack a strong chromophore or fluorophore, chemical tagging is a common strategy. The acyl fluoride group of 4-Methyl-3-nitro-benzoyl fluoride can be reacted with various tagging reagents to introduce a detectable label.
One common approach involves the reaction with fluorescent amines or hydrazines. For instance, a fluorescent amine, such as dansyl cadaverine (B124047) or a coumarin-based amine, can react with the acyl fluoride to form a highly fluorescent amide derivative. This process significantly enhances the sensitivity of detection by fluorescence-based techniques like high-performance liquid chromatography (HPLC) with a fluorescence detector. mdpi.comnih.govnih.gov
The general reaction scheme is as follows:
this compound + Fluorescent Amine → Fluorescent 4-Methyl-3-nitro-benzamide Derivative
This derivatization is typically carried out under mild basic conditions to facilitate the nucleophilic attack of the amine on the acyl fluoride. The resulting amide is generally stable and exhibits the strong fluorescence of the tagging agent, allowing for trace-level detection. nih.gov
Similarly, reagents that introduce an easily ionizable group can be used to improve detection by mass spectrometry (MS). For example, reaction with a reagent containing a tertiary amine or a quaternary ammonium (B1175870) group can lead to a derivative that is readily detected in positive-ion mode electrospray ionization-mass spectrometry (ESI-MS). researchgate.net
Conversion to Other Acyl Halides or Carboxylic Acid Derivatives
While acyl fluorides offer a good balance of reactivity and stability, their conversion to other acyl halides or carboxylic acid derivatives can be advantageous for certain synthetic applications.
Conversion to Other Acyl Halides: this compound can be converted to the corresponding acyl chloride, bromide, or iodide through reaction with the appropriate halide salts. For instance, reaction with a chloride source, such as oxalyl chloride or thionyl chloride, can yield 4-Methyl-3-nitro-benzoyl chloride. sigmaaldrich.comprepchem.com These conversions are often driven by the formation of a more stable salt or gaseous byproducts. The reactivity of these acyl halides generally follows the order: Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride.
Conversion to Carboxylic Acid Derivatives: The acyl fluoride group is a precursor to a wide array of carboxylic acid derivatives. These reactions typically involve nucleophilic acyl substitution.
Amides: Reaction with primary or secondary amines readily yields the corresponding N-substituted 4-methyl-3-nitro-benzamides. This is one of the most common transformations of acyl fluorides.
Esters: Alcohols react with this compound, often in the presence of a base catalyst, to form 4-methyl-3-nitro-benzoate esters.
Thioesters: Thiols can be used as nucleophiles to prepare the corresponding thioesters.
The table below summarizes some common transformations of the acyl fluoride group.
| Reagent | Product Class | Resulting Compound |
| H₂O | Carboxylic Acid | 4-Methyl-3-nitro-benzoic acid |
| R-OH (Alcohol) | Ester | Alkyl 4-methyl-3-nitro-benzoate |
| R-NH₂ (Amine) | Amide | N-Alkyl-4-methyl-3-nitro-benzamide |
| R-SH (Thiol) | Thioester | S-Alkyl 4-methyl-3-nitro-benzothioate |
| SOCl₂ | Acyl Chloride | 4-Methyl-3-nitro-benzoyl chloride |
Influence of the Nitro Group on Derivatization Efficiency
The presence of the nitro group (—NO₂) on the aromatic ring significantly influences the reactivity of this compound in derivatization reactions. The nitro group is a strong electron-withdrawing group, which has two main effects. doubtnut.comrsc.org
Firstly, by withdrawing electron density from the aromatic ring, the nitro group enhances the electrophilicity of the carbonyl carbon in the acyl fluoride group. This increased positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack. Consequently, the derivatization reactions at the acyl fluoride group are generally more facile compared to the non-nitrated analogue, 4-methyl-benzoyl fluoride. nih.gov
Secondly, the nitro group itself can be a site for derivatization, most commonly through reduction to an amino group (—NH₂). This transformation dramatically alters the chemical properties of the molecule and opens up new avenues for derivatization. The reduction of the nitro group is typically achieved using reducing agents such as zinc or tin in the presence of an acid, or through catalytic hydrogenation. rsc.org The resulting 3-amino-4-methyl-benzoyl fluoride can then be derivatized at the newly formed amino group, for example, through diazotization followed by coupling reactions to form azo dyes, which are highly colored and useful for colorimetric detection.
A kinetic study on the solvolysis of o-nitrobenzoyl chloride, a related compound, showed that the ortho-nitro group can act as an intramolecular nucleophilic assistant in certain solvents, which can affect the reaction rates. mdpi.comnih.gov While the nitro group in this compound is in the meta position relative to the acyl fluoride, its strong inductive and resonance effects still play a dominant role in modulating the reactivity at the carbonyl carbon.
Derivatization for Enhanced Spectroscopic and Chromatographic Response
A primary goal of derivatization in analytical chemistry is to improve the detection and separation of the target analyte. nih.govslideshare.net For this compound, derivatization strategies can be designed to enhance its response in various analytical techniques.
Enhanced Spectroscopic Response: As mentioned in section 6.1.1, tagging with a fluorescent group is a powerful method to enhance spectroscopic response. The introduction of a fluorophore can lower the limit of detection by several orders of magnitude. mdpi.comnih.govnih.gov
Another approach involves the modification of the nitro group. Nitroaromatic compounds are known to quench fluorescence, which can be utilized in "turn-on" fluorescent probes. mdpi.comresearchgate.net However, for direct detection, the reduction of the nitro group to an amine, followed by derivatization with a fluorogenic reagent like dansyl chloride or fluorescamine, is a more common strategy. The resulting sulfonamide or amine derivative is highly fluorescent and can be easily detected. researchgate.net
The table below provides examples of derivatization strategies for enhanced spectroscopic response.
| Derivatization Target | Reagent | Resulting Derivative | Spectroscopic Advantage |
| Acyl Fluoride | Dansyl Cadaverine | Dansyl-amide derivative | High fluorescence for sensitive detection |
| Nitro Group (after reduction to amine) | Dansyl Chloride | Dansyl-sulfonamide derivative | Strong fluorescence, good for LC-FL |
| Nitro Group (after reduction to amine) | Fluorescamine | Fluorescent amine derivative | Rapid reaction, high fluorescence |
Enhanced Chromatographic Response: Derivatization can also be used to improve the chromatographic behavior of this compound. For gas chromatography (GC), the volatility of the compound can be increased by converting the acyl fluoride to a less polar and more volatile derivative, such as a methyl ester. However, given the relatively low volatility of nitroaromatic compounds, HPLC is often the preferred method of analysis. waters.comtaylorfrancis.com
In HPLC, derivatization can be used to improve retention and peak shape. For instance, in reversed-phase HPLC, introducing a more hydrophobic group can increase the retention time and improve separation from polar interferences. The reduction of the nitro group to an amine and subsequent derivatization can also alter the polarity and improve chromatographic performance. nih.govrsc.org For example, the derivatization of the resulting amine with a bulky hydrophobic group can significantly increase its retention on a C18 column.
Advanced Analytical Techniques for Characterization and Research of 4 Methyl 3 Nitro Benzoyl Fluoride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including 4-Methyl-3-nitro-benzoyl fluoride (B91410). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of the atoms.
1H, 13C, and 19F NMR for Structural Elucidation
Proton (1H), carbon-13 (13C), and fluorine-19 (19F) NMR are the primary NMR techniques used to elucidate the structure of 4-Methyl-3-nitro-benzoyl fluoride.
1H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear as a complex multiplet pattern in the downfield region of the spectrum due to their different chemical environments and spin-spin coupling with each other. The methyl group protons will appear as a singlet in the upfield region.
13C NMR: The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the benzoyl fluoride group will be significantly downfield. The aromatic carbons will also appear in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl carbon will appear at the most upfield position. The presence of fluorine will cause splitting of the signal for the carbon atom to which it is attached (1JCF) and can also lead to smaller couplings with more distant carbons. magritek.com
19F NMR: 19F NMR is particularly useful for fluorine-containing compounds. This compound will exhibit a single signal in the 19F NMR spectrum, corresponding to the fluorine atom of the benzoyl fluoride group. The chemical shift of this signal is characteristic of acyl fluorides. ucsb.educolorado.edu
| 1H NMR Data (Predicted) | 13C NMR Data (Predicted) | 19F NMR Data (Predicted) |
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| ~8.3-7.5 | Aromatic-H | ~160 (d) |
| ~2.6 | -CH3 | ~150-120 |
| ~20 | ||
| Predicted data is based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary. The 'd' in the 13C NMR data indicates a doublet due to coupling with the fluorine atom. |
Advanced NMR Techniques for Mechanistic Studies
Beyond basic structural elucidation, advanced NMR techniques can be employed to study the reaction mechanisms involving this compound. rsc.org Techniques such as 2D NMR (COSY, HSQC, HMBC) can establish through-bond and through-space correlations between nuclei, providing definitive assignments of all proton and carbon signals. Furthermore, kinetic NMR studies can monitor the progress of reactions in real-time, allowing for the determination of reaction rates and the identification of transient intermediates. For instance, by observing changes in the NMR spectra over time, one could study the kinetics of nucleophilic acyl substitution reactions of this compound.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. rsc.org For this compound (C8H6FNO3), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion of this compound would be selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable structural information. For example, a common fragmentation pathway for benzoyl derivatives is the loss of the carbonyl group (as CO) and the halogen. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Predicted Fragmentation of this compound:
| Fragment Ion | m/z (Nominal) | Possible Structure |
| [M]+ | 183 | This compound |
| [M - F]+ | 164 | 4-Methyl-3-nitro-benzoyl cation |
| [M - COF]+ | 136 | 4-Methyl-3-nitro-phenyl cation |
| [M - NO2]+ | 137 | 4-Methyl-benzoyl fluoride cation |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR and FT-Raman spectra of this compound will show characteristic absorption bands for the various functional groups. rsc.orgresearchgate.net The strong carbonyl (C=O) stretching vibration of the acyl fluoride is a prominent feature in the IR spectrum. The asymmetric and symmetric stretching vibrations of the nitro (NO2) group will also be clearly visible. researchgate.net Aromatic C-H and C=C stretching vibrations, as well as the C-H stretching and bending vibrations of the methyl group, will also be present. The C-F stretching vibration of the benzoyl fluoride will also give a characteristic band. researchgate.net By comparing the experimental spectra with known data for similar compounds, the presence of these functional groups can be confirmed. researchgate.net
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |
| C=O (Acyl Fluoride) | Stretch | 1850-1800 |
| NO2 (Nitro) | Asymmetric Stretch | 1560-1515 |
| NO2 (Nitro) | Symmetric Stretch | 1355-1315 |
| C=C (Aromatic) | Stretch | 1600-1450 |
| C-H (Aromatic) | Stretch | 3100-3000 |
| C-H (Methyl) | Stretch | 2975-2860 |
| C-F (Acyl Fluoride) | Stretch | 1300-1100 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound is not widely published, the analysis of structurally similar compounds provides a clear framework for its potential solid-state characterization. For instance, the crystal structure of benzoyl fluoride has been determined at low temperatures, revealing crucial details about the conformation of the acyl fluoride group relative to the benzene (B151609) ring. nih.goviucr.orgresearchgate.net Similarly, studies on related nitro-substituted aromatic compounds, such as 4-Methyl-3-nitrobenzonitrile, offer insights into the influence of the nitro and methyl groups on the crystal packing. nih.gov
In a typical X-ray diffraction experiment, a single crystal of the target compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a compound like this compound, this analysis would confirm the substitution pattern on the benzene ring and reveal the torsion angles between the ring, the nitro group, and the benzoyl fluoride moiety. The data would likely show a non-coplanar arrangement between the nitro group and the benzene ring due to steric hindrance. nih.gov
Table 1: Representative Crystal Data for a Structurally Related Compound (4-Methyl-3-nitrobenzonitrile)
| Parameter | Value | Reference |
| Chemical Formula | C₈H₆N₂O₂ | nih.gov |
| Molecular Weight | 162.15 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 3.9088 (8) | nih.gov |
| b (Å) | 13.576 (3) | nih.gov |
| c (Å) | 14.819 (4) | nih.gov |
| β (°) | 99.13 (3) | nih.gov |
| Volume (ų) | 776.4 (3) | nih.gov |
| Z | 4 | nih.gov |
This data for 4-Methyl-3-nitrobenzonitrile illustrates the type of information obtained from an X-ray crystallographic study and serves as a model for the expected data for this compound.
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions.
HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is particularly useful for determining the purity of a sample by separating the main compound from any impurities, starting materials, or byproducts.
A reversed-phase HPLC (RP-HPLC) method is commonly employed for such aromatic compounds. ekb.eg In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) with water. sielc.comsielc.com An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic functional groups. sielc.comsielc.com Detection is usually performed using a UV detector, as the aromatic ring and nitro group in this compound are strong chromophores.
By running a sample through the HPLC system, a chromatogram is produced where each compound appears as a peak at a specific retention time. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. This method is also invaluable for monitoring a reaction; by taking small aliquots from the reaction mixture over time, one can track the consumption of starting materials and the formation of the product. ekb.eg
Table 2: Typical HPLC Method Parameters for Analysis of Related Benzoyl Derivatives
| Parameter | Description | Reference |
| Column | Reversed-phase (e.g., Newcrom R1, Zorbax SB-Aq C18) | ekb.egsielc.com |
| Mobile Phase | Acetonitrile and water mixture | sielc.comsielc.com |
| Modifier | Phosphoric acid or Formic acid (for MS compatibility) | sielc.comsielc.com |
| Flow Rate | ~1.0 mL/min | ekb.eg |
| Detection | UV at ~205-254 nm | ekb.eg |
| Application | Purity assessment, impurity profiling, reaction monitoring | ekb.eg |
Gas Chromatography-Mass Spectrometry is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are volatile and thermally stable enough to be vaporized without decomposition. Given that benzoyl fluoride and its derivatives can be distilled, GC-MS is a viable method for analysis. orgsyn.org
In a GC-MS analysis, the sample is injected into the GC, where it is vaporized. A carrier gas (usually helium) sweeps the vaporized sample through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster.
As each separated component elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules (commonly through electron ionization) and then separates the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net This process yields a mass spectrum for each component, which serves as a "molecular fingerprint," allowing for highly confident identification. GC-MS is exceptionally useful for identifying isomeric impurities or byproducts that may form during the synthesis of this compound, as isomers often have very similar retention times but can sometimes be distinguished by their fragmentation patterns in the mass spectrometer. researchgate.netresearchgate.net
Table 3: General GC-MS Operating Conditions
| Parameter | Description | Reference |
| Injection Mode | Split/Splitless | nih.gov |
| Injector Temp. | ~280 °C | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) | nih.gov |
| Oven Program | Temperature gradient (e.g., 50 °C to 320 °C) | nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |
| Application | Identification of volatile impurities, separation of isomers, reaction byproduct analysis | researchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-3-nitro-benzoyl fluoride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nitration of 4-methylbenzoyl fluoride followed by controlled fluorination. Key parameters include:
- Temperature : Nitration at 0–5°C minimizes side reactions (e.g., over-nitration) .
- Catalysts : Use of H₂SO₄/HNO₃ mixtures for nitration, with BF₃ as a fluorinating agent for final fluorination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. Yield optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 0°C, 2h | 62 | 92 |
| 5°C, 4h | 78 | 95 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons split by electron-withdrawing groups (δ 7.8–8.2 ppm for nitro; δ 2.5 ppm for methyl) .
- ¹⁹F NMR : A singlet near δ -120 ppm confirms the benzoyl fluoride group .
- IR : Peaks at 1730 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
- MS : Molecular ion [M⁺] at m/z 213.03 (calculated) with fragmentation patterns matching nitro and fluoride loss .
Q. What are the stability challenges of this compound under ambient storage?
- Methodological Answer : The compound hydrolyzes readily in moisture. Stabilization strategies:
- Storage : Anhydrous conditions (argon atmosphere) at -20°C.
- Handling : Use Schlenk-line techniques for air-sensitive reactions .
- Degradation Analysis : Monitor hydrolysis via TLC (Rf shift from 0.7 to 0.3 due to benzoic acid formation) .
Advanced Research Questions
Q. How does the nitro group’s electronic effect influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : The nitro group’s meta-directing and electron-withdrawing nature:
- Kinetic Studies : Reaction with amines (e.g., aniline) shows 2x faster rates compared to non-nitrated analogs due to enhanced electrophilicity .
- DFT Calculations : Electron density maps reveal reduced LUMO energy at the carbonyl carbon, favoring nucleophilic attack .
- Experimental Data :
| Nucleophile | Rate Constant (k, s⁻¹) |
|---|---|
| Aniline | 0.045 |
| Piperidine | 0.12 |
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies arise from catalyst choice and solvent effects. Systematic approaches:
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ in Suzuki-Miyaura coupling. Pd(PPh₃)₄ increases yield by 20% in DMF .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states vs. nonpolar solvents .
- Controlled Replication : Standardize substrate ratios (1:1.2 aryl boronic acid:substrate) to minimize variability .
Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer :
- Software : Gaussian 16 for transition state modeling (B3LYP/6-31G* basis set).
- Regioselectivity Predictions : Nitro group directs electrophilic substitution to the para-methyl position (ΔG‡ = 15 kcal/mol vs. 22 kcal/mol for meta) .
- Validation : Compare computational results with experimental HPLC data (85% para-product vs. 15% meta) .
Data Contradiction Analysis
Q. How to address conflicting reports on the thermal decomposition profile of this compound?
- Methodological Answer : Variations arise from impurities or heating rates. Resolve via:
- DSC/TGA : Run at 5°C/min under N₂. Pure samples decompose sharply at 180°C (ΔH = -220 kJ/mol) .
- Impurity Testing : Spiking with 5% benzoic acid shifts decomposition to 165°C, explaining literature discrepancies .
Research Design Considerations
Q. What safety protocols are critical when handling this compound in large-scale reactions?
- Methodological Answer :
- Ventilation : Use fume hoods with >100 ft/min airflow.
- PPE : Acid-resistant gloves (e.g., Viton®) and face shields.
- Waste Management : Neutralize fluoride byproducts with Ca(OH)₂ slurry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
